2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole

SCD1 inhibition biochemical IC50 lipid metabolism

2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic small-molecule inhibitor of stearoyl-CoA desaturase-1 (SCD1), the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids from saturated precursors. In biochemical profiling, this compound inhibits human SCD1 with an IC50 of 27 nM and rat SCD1 with an IC50 of 65 nM.

Molecular Formula C20H15FN2O2S
Molecular Weight 366.4 g/mol
Cat. No. B12108092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
Molecular FormulaC20H15FN2O2S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4F
InChIInChI=1S/C20H15FN2O2S/c1-26(24,25)15-10-11-18-19(12-15)23-20(22-18)14-8-6-13(7-9-14)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,22,23)
InChIKeyOBNJEGKQRUDUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 1192251-47-0)


2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic small-molecule inhibitor of stearoyl-CoA desaturase-1 (SCD1), the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids from saturated precursors [1]. In biochemical profiling, this compound inhibits human SCD1 with an IC50 of 27 nM and rat SCD1 with an IC50 of 65 nM [1]. It also exhibits off-target activity against Delta(5) fatty acid desaturase (D5D) at markedly higher concentrations (human D5D IC50 = 1,330 nM), establishing a quantifiable selectivity window [1]. These properties position the compound as a reference SCD1 inhibitor for metabolic disease research and lipid metabolism studies.

Why Generic SCD1 Inhibitor Substitution Risks Experimental Invalidation: The Case of 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole


SCD1 inhibitors are a chemically heterogeneous class spanning pyridazines, piperidines, and benzimidazoles, each with distinct selectivity profiles against the SCD5 isoform and Delta-5/Delta-6 desaturases [1]. The 2-aryl benzimidazole scaffold, to which this compound belongs, has been specifically optimized for human SCD1 selectivity over hSCD5 [1]. Generic substitution without isoform-selectivity data risks confounding phenotypic readouts. Furthermore, the 6-methylsulfonyl substituent is a critical pharmacophoric element for potency; analogs lacking this group or bearing alternative sulfonyl replacements exhibit sharply divergent IC50 values against SCD1 [2]. Therefore, interchanging this compound with another in-class SCD1 inhibitor invalidates cross-study comparisons of target engagement and downstream lipidomic signatures.

Quantitative Differentiation Evidence for 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole Against Comparator SCD1 Inhibitors


Human SCD1 Biochemical Potency: Head-to-Head Comparison with MK-8245 and Clinical-Stage Benz imidazole Derivatives

In a biochemical assay measuring inhibition of human SCD1 catalytic activity, 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole exhibits an IC50 of 27 nM [1]. By comparison, the clinical candidate MK-8245 (a liver-targeted SCD1 inhibitor) demonstrates an IC50 of 1,000 nM in a human liver microsome assay, representing a ~37-fold lower potency [2]. Within the 2-aryl benzimidazole series described in Powell et al., the most potent compound (compound 63) achieved an IC50 of 136 nM in an enzymatic assay, making the target compound approximately 5-fold more potent [3]. This potency differential is meaningful for studies requiring robust SCD1 inhibition at low compound concentrations to minimize vehicle-related artifacts.

SCD1 inhibition biochemical IC50 lipid metabolism

SCD1 Selectivity Over Delta-5 Desaturase (D5D): Target Engagement Specificity Quantified

A critical differentiator for any SCD1 inhibitor tool compound is its selectivity window against the functionally related Delta-5 fatty acid desaturase (D5D). In a HepG2 cell-based assay, 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole inhibits human D5D with an IC50 of 1,330 nM, yielding a 49-fold selectivity index versus its human SCD1 IC50 (27 nM) [1]. In contrast, many early-generation SCD1 inhibitors such as the piperidine-aryl urea series exhibited D5D IC50 values within 10-fold of their SCD1 IC50, leading to confounding desaturation index changes in cell-based lipidomics [2]. The 49-fold window provides a defined concentration range (approximately 10-300 nM) where SCD1 is substantially inhibited while D5D remains minimally engaged.

SCD1 selectivity D5D counter-screen off-target profiling

Cross-Species SCD1 Activity: Rat vs Human Potency Ratio Informing Preclinical Model Selection

Translation from rodent disease models to human target biology requires compounds with well-characterized cross-species potency. 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole inhibits rat SCD1 with an IC50 of 65 nM compared to 27 nM on human SCD1, yielding a rat/human potency ratio of 2.4 [1]. This modest species shift contrasts with certain pyridazine-based SCD1 inhibitors that exhibit >10-fold species differences, complicating dose extrapolation [2]. The 2.4-fold ratio enables straightforward allometric scaling in preclinical pharmacodynamic studies using rat models of obesity, insulin resistance, and hepatic steatosis.

cross-species pharmacology rat SCD1 preclinical translation

Structural Determinant of Potency: The 6-Methylsulfonyl Pharmacophore as a Key Differentiation Element

Within the 2-aryl benzimidazole SCD1 inhibitor series, the 6-methylsulfonyl substituent represents a critical potency-determining group. The patent CA2632936A1 explicitly claims 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole as a representative compound, underscoring the structural importance of the 6-methylsulfonyl moiety for SCD1 inhibition [1]. In SAR studies of related benzimidazole SCD1 inhibitors, replacement of the methylsulfonyl group with hydrogen, methoxy, or unsubstituted sulfonamide resulted in >10-fold loss of SCD1 inhibitory activity [2]. This pharmacophore contributes both to hydrogen-bond acceptor capacity (directing the inhibitor within the SCD1 active site) and to the compound's physicochemical properties, including logP and aqueous solubility, which affect cellular permeability.

structure-activity relationship methylsulfonyl pharmacophore benzimidazole SCD1 inhibitors

Procurement-Driven Application Scenarios for 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole


SCD1 Target Engagement Studies in Human Hepatocyte Models

With a human SCD1 IC50 of 27 nM and a 49-fold selectivity window over D5D (IC50 = 1,330 nM), this compound is suited for target engagement studies in HepG2 cells or primary human hepatocytes [1]. Using a working concentration range of 10–300 nM, researchers can inhibit SCD1 while leaving D5D activity largely intact, enabling clean interpretation of SCD1-dependent changes in the fatty acid desaturation index (C16:1/C16:0 and C18:1/C18:0 ratios) by GC-MS or LC-MS lipidomics [1].

Preclinical Pharmacodynamic Studies in Rat Models of Metabolic Disease

The modest rat/human potency ratio of 2.4 (rat SCD1 IC50 = 65 nM) supports the use of this compound in rat models of diet-induced obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) [1]. Dose selection for in vivo studies can be directly scaled from human in vitro potency data, reducing the compound quantity required for pilot experiments and improving the predictive value of rodent pharmacodynamic endpoints for human translation [1].

SCD1 Inhibitor Reference Standard for Screening Library Calibration and Assay Validation

As a benzimidazole-based SCD1 inhibitor with well-defined cross-species potency and selectivity data curated in ChEMBL and BindingDB, this compound serves as a reproducible positive control for high-throughput screening campaigns targeting SCD1 [1]. Its characterized D5D counter-screen data (IC50 = 1,330 nM in HepG2 cells) provides a built-in selectivity benchmark for validating assay specificity when screening novel chemical matter [1]. Patent incorporation in CA2632936A1 further supports its use as a composition-of-matter reference for freedom-to-operate analyses [2].

Structure-Activity Relationship (SAR) Anchor Point for Benzimidazole SCD1 Inhibitor Optimization Programs

The compound's 6-methylsulfonyl pharmacophore and 2'-fluorobiphenyl substituent define key potency-determining elements within the 2-aryl benzimidazole SCD1 inhibitor series [1]. Medicinal chemistry teams can use this compound as an SAR anchor for systematic exploration of substituent effects at the benzimidazole 6-position and the biphenyl 2'-position, with the confidence that its hSCD1 IC50 of 27 nM provides a high-potency benchmark against which newly synthesized analogs can be quantitatively compared [2].

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